Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 899725-32-7
VCID: VC6491308
InChI: InChI=1S/C16H18N2O5S2/c1-23-16(20)13-14(11-4-2-3-5-12(11)24-13)25(21,22)18-8-6-10(7-9-18)15(17)19/h2-5,10H,6-9H2,1H3,(H2,17,19)
SMILES: COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(CC3)C(=O)N
Molecular Formula: C16H18N2O5S2
Molecular Weight: 382.45

Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate

CAS No.: 899725-32-7

Cat. No.: VC6491308

Molecular Formula: C16H18N2O5S2

Molecular Weight: 382.45

* For research use only. Not for human or veterinary use.

Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate - 899725-32-7

Specification

CAS No. 899725-32-7
Molecular Formula C16H18N2O5S2
Molecular Weight 382.45
IUPAC Name methyl 3-(4-carbamoylpiperidin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C16H18N2O5S2/c1-23-16(20)13-14(11-4-2-3-5-12(11)24-13)25(21,22)18-8-6-10(7-9-18)15(17)19/h2-5,10H,6-9H2,1H3,(H2,17,19)
Standard InChI Key ATALQIUAFICMLT-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(CC3)C(=O)N

Introduction

Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a benzo[b]thiophene core, which is known for its chemical stability and biological activity, particularly in the context of cancer and neurodegenerative diseases. The presence of a piperidine moiety further enhances its pharmacological potential, as piperidine derivatives often exhibit significant biological properties.

Synthesis and Chemical Characteristics

The synthesis of Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate involves several steps, typically starting with the formation of the benzo[b]thiophene core. The incorporation of the piperidine moiety and the sulfonyl group is crucial for achieving the desired structure.

Synthesis Steps:

  • Formation of Benzo[b]thiophene Core: This involves the fusion of a benzene ring with a thiophene ring, often through a cyclization reaction.

  • Introduction of Piperidine Moiety: This step typically involves a nucleophilic substitution or a coupling reaction to attach the piperidine derivative to the benzo[b]thiophene core.

  • Sulfonylation: The final step involves the introduction of the sulfonyl group, which is essential for the compound's biological activity.

Biological Activity and Potential Applications

Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is of interest in pharmaceuticals due to its potential as an anti-cancer or anti-inflammatory agent. The benzo[b]thiophene core is known for its biological activity, and the piperidine moiety adds to its pharmacological potential.

Potential Applications:

  • Anti-Cancer Agents: The compound's structure suggests potential applications in cancer treatment due to the biological activity of its core components.

  • Anti-Inflammatory Agents: The presence of the sulfonyl group and the piperidine moiety may contribute to anti-inflammatory properties.

Comparative Data:

CompoundMolecular WeightCAS NumberPotential Applications
Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate382.5 g/mol899725-32-7Anti-cancer, Anti-inflammatory
Ethyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate--Similar to methyl derivative

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